molecular formula C20H24N6O3S B5052043 3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine

3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B5052043
M. Wt: 428.5 g/mol
InChI Key: GLADFGPGIAMLJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one typically involves multi-step reactions, starting from base heterocyclic compounds. A study by Bhatt, Kant, and Singh (2016) on sulfonamide and amide derivatives incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety outlines a general approach. These compounds are synthesized by reacting chloro-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by subsequent reactions with alkyl (or substituted aryl) acid chloride or sulfonyl chloride (Bhatt, Kant, & Singh, 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives containing heterocyclic compounds like pyrazol-1-yl-pyridazine is complex, often designed to bind active sites of specific enzymes or receptors. Komshina et al. (2020) describe the synthesis and characterization of new sulfonamide derivatives, which might share structural similarities with the compound , highlighting the multi-ring structures and potential for biological activity (Komshina et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving compounds like 3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine are diverse. Mady et al. (2016) discuss the synthesis of pyrazoles and pyrazolo[3,4-d]pyridazines linked to diaryl sulfone moiety using synthetic talc as a catalyst under microwave irradiation. This highlights the reactivity of such compounds under specific conditions, potentially applicable to the compound (Mady et al., 2016).

Physical Properties Analysis

While direct information on the physical properties of "3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine" is not available, similar compounds exhibit solubility in common organic solvents and stability under various conditions. The physical properties such as melting point, boiling point, and solubility are likely influenced by the compound's molecular structure, particularly the presence of the methoxy, dimethylphenyl, and pyrazol-1-yl groups.

Chemical Properties Analysis

The chemical properties of compounds like the one often include reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions. The presence of a sulfonamide group, for example, can confer specific reactivity patterns, including interactions with biological targets or involvement in inhibition reactions, as seen in studies on carbonic anhydrase inhibitors and antimicrobial agents (Komshina et al., 2020).

properties

IUPAC Name

3-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-15-14-18(16(2)13-17(15)29-3)30(27,28)25-11-9-24(10-12-25)19-5-6-20(23-22-19)26-8-4-7-21-26/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLADFGPGIAMLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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